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Compound of Interest

Compound Name: Sulfamethazine-d4

Cat. No.: B563087 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the chemical structure of Sulfamethazine-d4, a

deuterated analog of the sulfonamide antibiotic Sulfamethazine. It is primarily intended for use

as an internal standard in quantitative analyses, such as those performed using gas

chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[1] The

incorporation of stable heavy isotopes into a drug molecule allows it to serve as an ideal tracer

for quantification in complex matrices.[2]

Core Chemical Structure
Sulfamethazine is a sulfonamide antibiotic characterized by a pyrimidine ring with methyl

groups at the 4- and 6-positions, and a 4-aminobenzenesulfonamido group at the 2-position.[3]

Its IUPAC name is 4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide.[3][4]

Sulfamethazine-d4 is structurally identical to Sulfamethazine, with the exception that four

hydrogen atoms on the phenyl (benzene) ring of the 4-aminobenzenesulfonamido moiety have

been replaced by deuterium atoms.[1][5] This isotopic substitution is precisely described by its

IUPAC name: 4-amino-2,3,5,6-tetradeuterio-N-(4,6-dimethylpyrimidin-2-

yl)benzenesulfonamide.[5] This targeted labeling makes it distinguishable from the native

compound by mass spectrometry while ensuring its chemical and chromatographic behaviors

are nearly identical.[6]
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Quantitative Data Summary
The key physicochemical properties of Sulfamethazine and its deuterated form are summarized

below for direct comparison.

Property Sulfamethazine Sulfamethazine-d4

Molecular Formula C₁₂H₁₄N₄O₂S[3][7] C₁₂H₁₀D₄N₄O₂S[1]

Molecular Weight 278.33 g/mol [3] 282.36 g/mol [5]

Exact Mass 278.08374688 Da[3] 282.10885386 Da[5]

CAS Number 57-68-1[3][7] 1020719-82-7[1][5]

Experimental Protocol: Use as an Internal Standard
in LC-MS/MS Analysis
Sulfamethazine-d4 is utilized as an internal standard to ensure accuracy and precision in the

quantification of Sulfamethazine in biological or environmental samples. The principle, known

as isotope dilution mass spectrometry (IDMS), corrects for analyte loss during sample

preparation and variations in instrument response.[3]

Below is a representative protocol for the analysis of sulfonamides in a sample matrix (e.g.,

milk, water, or tissue) using LC-MS/MS.

1. Sample Preparation and Extraction

Homogenization: Weigh a precise amount (e.g., 2.0 g) of the homogenized sample into a
polypropylene centrifuge tube.[3]
Internal Standard Spiking: Add a known, fixed amount (e.g., 100 ng) of the Sulfamethazine-
d4 solution to each sample, standard, and quality control. Vortex briefly to mix. This step is
critical as the internal standard must be added at the beginning to account for all subsequent
variations.[3][5]
Extraction: Add an appropriate organic solvent (e.g., 10 mL of ethyl acetate or acetonitrile).[3]
[7] Homogenize or vortex vigorously to extract the analyte and internal standard from the
matrix.
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Centrifugation: Centrifuge the sample (e.g., at 4000 rpm for 10 minutes) to separate the
organic layer from solid debris and the aqueous layer.[3]
Evaporation and Reconstitution: Carefully transfer the supernatant to a clean tube and
evaporate it to dryness under a gentle stream of nitrogen.[3][7] Reconstitute the residue in a
small, known volume of a suitable solvent mixture (e.g., 1 mL of 1:1 methanol:water)
compatible with the LC mobile phase.[4]

2. LC-MS/MS Analysis

Chromatography: Inject the reconstituted sample into an LC-MS/MS system. A C18
reversed-phase column is typically used for separation.[1] The mobile phase often consists
of a gradient of water and methanol or acetonitrile with a modifier like formic acid to improve
ionization.
Mass Spectrometry: The mass spectrometer is operated in Multiple Reaction Monitoring
(MRM) mode. Specific precursor-to-product ion transitions are monitored for both
Sulfamethazine and Sulfamethazine-d4.
Example Transition for Sulfamethazine: m/z 279.1 → m/z 186.1
Example Transition for Sulfamethazine-d4: m/z 283.1 → m/z 190.1
Quantification: The concentration of Sulfamethazine in the sample is determined by
calculating the ratio of the peak area of the analyte to the peak area of the internal standard
(Sulfamethazine-d4). This ratio is then plotted against the concentrations of prepared
calibration standards to generate a calibration curve.

Visualization of Structural Relationship
The following diagram illustrates the direct structural relationship between Sulfamethazine and

its deuterated isotopologue, Sulfamethazine-d4, highlighting the position of the deuterium

labels.
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Structural Relationship of Sulfamethazine and Sulfamethazine-d4

Sulfamethazine (Parent Compound)

Sulfamethazine-d4 (Deuterated Analog)

  Isotopic Labeling
(4x Hydrogen -> Deuterium)

on Phenyl Ring
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b563087#what-is-the-chemical-structure-of-
sulfamethazine-d4]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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